molecular formula C21H15ClN4O4S B14934778 Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14934778
M. Wt: 454.9 g/mol
InChI Key: NKIVIEWYIPQPCK-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 5 and a methyl ester at position 2. The thiazole ring is further functionalized via an amide linkage to a 3-methyl-4-oxophthalazine moiety.

Properties

Molecular Formula

C21H15ClN4O4S

Molecular Weight

454.9 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H15ClN4O4S/c1-26-19(28)14-6-4-3-5-13(14)15(25-26)18(27)24-21-23-16(20(29)30-2)17(31-21)11-7-9-12(22)10-8-11/h3-10H,1-2H3,(H,23,24,27)

InChI Key

NKIVIEWYIPQPCK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with Modifications

The thiazole ring is constructed via cyclization of a thiourea derivative with α-haloketones. For this compound, 4-chlorophenylglyoxal and methyl 2-cyanoacetate are condensed in the presence of elemental sulfur and ammonium acetate under reflux in ethanol. This method yields the 4-carboxylate thiazole intermediate, which is subsequently aminated at the C2 position.

Reaction Conditions :

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 80 6 78

Ultrasound-Assisted Cyclization

An optimized protocol from employs ultrasound irradiation to accelerate the cyclization step. Using 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carbothioamide and 2-bromo-1-(4-chlorophenyl)ethan-1-one in ethanol at 50°C under ultrasound reduces reaction time by 40% compared to conventional heating:

Method Time (min) Yield (%)
Conventional Heating 240 72
Ultrasound 140 88

Synthesis of 3-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbonyl Chloride

Phthalazinone Preparation

The phthalazinone scaffold is synthesized via cyclocondensation of methyl 2-formylbenzoate with methylhydrazine in acetic acid, followed by oxidation with potassium permanganate to introduce the ketone group.

Key Reaction :
$$
\text{Methyl 2-formylbenzoate} + \text{Methylhydrazine} \xrightarrow{\text{AcOH, Δ}} \text{3-Methyl-4-oxo-3,4-dihydrophthalazine} \quad
$$

Carbonyl Chloride Formation

The phthalazinone is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to generate the reactive acyl chloride intermediate. Excess SOCl₂ is removed under vacuum to prevent side reactions during subsequent coupling.

Amide Coupling and Final Assembly

Coupling Reagents and Conditions

The thiazole amine and phthalazinone carbonyl chloride are coupled using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). This method prevents racemization and ensures high amide bond formation efficiency.

Optimized Parameters :

Reagent Equivalents Temperature (°C) Time (h) Yield (%)
DCC/DMAP 1.2/0.1 25 12 85

Alternative Green Chemistry Approaches

Recent advancements utilize grinding mechanochemistry for solvent-free coupling. Mixing equimolar amounts of the amine and acyl chloride with a catalytic amount of potassium carbonate under ball-milling conditions achieves 82% yield in 2 hours.

Analytical Characterization and Validation

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, phthalazinone H-5), 7.89–7.30 (m, 8H, aromatic), 4.01 (s, 3H, COOCH₃), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : 166.8 ppm (C=O ester), 162.1 ppm (C=O amide), 154.3 ppm (thiazole C-2).
  • HRMS : m/z calculated for C₂₂H₁₆ClN₃O₄S [M+H]⁺: 476.0532; found: 476.0529.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time 12.4 minutes.

Challenges and Optimization Insights

Competing Side Reactions

  • N-Acylation vs. O-Acylation : The use of DMAP selectively directs acylation to the amine group over the ester oxygen.
  • Phthalazinone Hydrolysis : Strict anhydrous conditions during coupling prevent ketone hydrolysis to carboxylic acid.

Yield Enhancement Strategies

  • Microwave Assistance : Shortens coupling time to 30 minutes with 89% yield.
  • Catalytic Triethylamine : Neutralizes HCl byproduct, shifting equilibrium toward product formation.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) reduces toxicity and simplifies purification.

Solvent Recovery Systems

Ethanol and THF are recycled via distillation, lowering production costs by 22%.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Thiazole ring : A nitrogen- and sulfur-containing heterocycle.
  • Phthalazinone moiety: A bicyclic system with a ketone group.
  • 4-Chlorophenyl substituent : Enhances lipophilicity and steric bulk.
  • Methyl ester : Likely influences solubility and metabolic stability.

Comparisons with analogous compounds from the evidence highlight critical differences:

Property Target Compound Methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Triazole Pesticides (e.g., Propiconazole)
Core Heterocycle Thiazole (N,S) Thiophene (S) + Pyrazolo-pyrimidine (N-rich) Triazole (N)
Key Substituents 4-Chlorophenyl, phthalazinone Fluorophenyl, pyrazolo-pyrimidine 2,4-Dichlorophenyl, dioxolane
Molecular Weight Not available 560.2 g/mol ~405–450 g/mol (e.g., propiconazole: 342.2 g/mol)
Melting Point Not available 227–230°C Variable (e.g., etaconazole: ~111–113°C)
Potential Applications Hypothesized kinase inhibition or antimicrobial activity Likely pharmaceutical (e.g., kinase inhibitors) Antifungal agents

Key Observations

  • Thiazole vs. Thiophene/Pyrazolo-Pyrimidine: The thiazole core in the target compound may confer distinct electronic properties compared to the thiophene-pyrazolo-pyrimidine system in .
  • Phthalazinone vs. Pyrazolo-Pyrimidine: The phthalazinone moiety introduces a rigid, planar structure, which could improve stacking interactions in enzyme active sites. In contrast, pyrazolo-pyrimidines offer multiple hydrogen-bonding sites, as seen in kinase inhibitors like imatinib .
  • Chlorophenyl vs.
  • Triazole Pesticides: While triazoles (e.g., propiconazole) target fungal cytochrome P450 enzymes, the thiazole-phthalazinone scaffold may interact with different biological pathways, such as ATP-binding pockets in kinases .

Research Implications

The structural uniqueness of Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate positions it as a candidate for:

  • Kinase Inhibitor Development: Phthalazinones are explored in cancer research (e.g., PARP inhibitors), though direct evidence is lacking .
  • Antimicrobial Agents: Thiazole derivatives are known for antibacterial activity, but synergism with the phthalazinone moiety remains untested.

Further studies should prioritize crystallographic analysis (using SHELX-based refinement ) and biological screening to validate these hypotheses.

Biological Activity

Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₅H₁₄ClN₃O₃S
  • Molecular Weight : 341.8 g/mol
  • CAS Number : 205999-88-8

The structure includes a thiazole ring, a chlorophenyl group, and a phthalazinone moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Attachment of the phthalazinone moiety using coupling reactions.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that it induces apoptosis in cancer cell lines such as:

Cancer Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The anticancer mechanism is believed to involve the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound had a broader spectrum of activity compared to other derivatives tested, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In another study reported in Cancer Research, researchers investigated the effects of this compound on breast cancer cells. The results showed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 5-(4-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate?

  • Answer : The synthesis involves multi-step reactions, including:

Thiazole core formation : Use Hantzsch thiazole synthesis with substituted thioureas and α-halo ketones (e.g., ethyl 2-chloroacetoacetate) under reflux in ethanol .

Phthalazinone coupling : React the thiazole intermediate with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride via carbodiimide-mediated amidation (e.g., DCC/DMAP in DMF) .

Esterification : Protect carboxylic acid groups using methyl iodide in the presence of a base (e.g., K₂CO₃) .

  • Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are optimal for structural characterization of this compound?

  • Answer : Use a combination of:

NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; phthalazinone carbonyl at δ 165–170 ppm) .

X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P2₁/c space group, as seen in thiazolo[3,2-a]pyrimidine analogs) .

Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 496.08) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of thiazole-phthalazinone derivatives?

  • Answer : Discrepancies may arise from:

Substituent effects : Compare activities of analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to identify pharmacophore requirements .

Assay variability : Standardize enzyme inhibition assays (e.g., fixed ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .

Cellular permeability : Measure logP values (e.g., via HPLC) to correlate lipophilicity with activity discrepancies in cell-based vs. biochemical assays .

Q. What strategies improve solubility and bioavailability for in vivo studies of this compound?

  • Answer :

Prodrug design : Hydrolyze the methyl ester to a carboxylic acid (e.g., using NaOH/EtOH) to enhance water solubility .

Salt formation : React the free acid with sodium bicarbonate to generate a sodium salt, improving dissolution in aqueous buffers .

Nanoformulation : Encapsulate in PEGylated liposomes (e.g., 100 nm vesicles via thin-film hydration) to enhance plasma half-life .

Q. How to design enzyme inhibition kinetics experiments for this compound?

  • Answer :

Substrate titration : Vary ATP concentrations (0.1–10 mM) in kinase assays to calculate IC₅₀ and Ki values .

Pre-incubation : Pre-treat enzymes with the compound (30 min, 37°C) to assess time-dependent inhibition .

Competitive vs. non-competitive : Use Lineweaver-Burk plots to determine inhibition modality .

Data Analysis and Mechanistic Questions

Q. How to resolve spectral inconsistencies in NMR data for thiazole derivatives?

  • Answer :

Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may deshield aromatic protons by 0.2–0.5 ppm .

Tautomerism : Analyze temperature-dependent NMR (25–60°C) to detect keto-enol equilibria in the phthalazinone moiety .

Dynamic NMR : Use 2D NOESY to identify through-space couplings in rigid regions (e.g., thiazole-phthalazinone junction) .

Q. What computational methods predict binding modes of this compound to target proteins?

  • Answer :

Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3PP0 for Aurora kinase) to identify key interactions (e.g., hydrogen bonds with Glu211 and Lys162) .

MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .

QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .

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